molecular formula C12H8F2O B11897910 2-(Difluoromethyl)naphthalene-5-carboxaldehyde

2-(Difluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11897910
M. Wt: 206.19 g/mol
InChI Key: KUGRKEIDJNHSLG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-5-carboxaldehyde is a fluorinated aromatic aldehyde featuring a naphthalene backbone substituted with a difluoromethyl group (-CF₂H) at position 2 and a carboxaldehyde (-CHO) group at position 5. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorine’s inductive effects reduce basicity and alter electronic distribution .

The compound’s aldehyde group serves as a reactive site for chemical modifications, such as Schiff base formation, making it valuable in medicinal chemistry and agrochemical synthesis. Its physicochemical properties, including increased logP (due to fluorine’s hydrophobicity) and molecular weight (~216.18 g/mol), distinguish it from simpler naphthalene derivatives.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

6-(difluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)9-4-5-11-8(6-9)2-1-3-10(11)7-15/h1-7,12H

InChI Key

KUGRKEIDJNHSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C=O

Origin of Product

United States

Preparation Methods

Oxidation of Dimethylnaphthalene Derivatives

The naphthalene core is often constructed via oxidation of dimethylnaphthalene precursors. A patented method describes the liquid-phase oxidation of 2,6-dimethylnaphthalene using cobalt and manganese catalysts in acetic acid, with bromine as an initiator at 155–180°C. This approach yields 2,6-naphthalenedicarboxylic acid but requires careful temperature control to avoid over-oxidation to trimellitic acid. For aldehyde formation, partial oxidation protocols are essential. For example, 2-formyl-6-naphthoic acid is identified as a key intermediate when oxidation is conducted below 155°C, though excessive accumulation of this impurity (>7,835 ppm) compromises yield.

Selective Aldehyde Formation via MnO₂ Oxidation

Source demonstrates the use of manganese dioxide (MnO₂) to oxidize benzylic alcohols to aldehydes. In the synthesis of aldehyde 25 , a benzylic alcohol intermediate (derived from 2,7-dihydroxynaphthalene) was oxidized with MnO₂ under mild conditions, achieving high selectivity for the aldehyde functionality without over-oxidation to carboxylic acids. This method is adaptable to position 5 of the naphthalene ring by strategically positioning hydroxyl or methyl groups prior to oxidation.

Introduction of the Difluoromethyl Group

DAST-Mediated Fluorination

The difluoromethyl group at position 2 is introduced via diethylaminosulfur trifluoride (DAST), a reagent widely used for converting hydroxyl or carbonyl groups to fluorinated analogs. In, a dimethoxynaphthalene intermediate was formylated at position 2 and subsequently treated with 2 equivalents of DAST, yielding 2-(difluoromethyl)-1,4-dimethoxynaphthalene with 92% efficiency. Demethylation and oxidation steps then afforded the quinone derivative, illustrating the compatibility of DAST with naphthalene systems.

Protective Group Strategies

To ensure regioselective fluorination, protective groups are critical. For example, in, a silyl ether (TBDMS) was used to protect a benzylic alcohol, enabling selective oxidation and subsequent fluorination at the desired position. After fluorination, the silyl group was removed under acidic conditions (tetrabutylammonium fluoride), preserving the aldehyde functionality at position 5.

Integrated Synthetic Routes

Route 1: Sequential Oxidation and Fluorination

  • Starting Material : 5-Methyl-2-hydroxymethylnaphthalene.

  • Oxidation : MnO₂ in dichloromethane converts the hydroxymethyl group at position 2 to an aldehyde.

  • Protection : The aldehyde at position 5 is protected as a dimethyl acetal.

  • Fluorination : DAST reacts with the hydroxymethyl group at position 2, yielding the difluoromethyl moiety.

  • Deprotection : Acidic hydrolysis removes the acetal, regenerating the aldehyde.

Yield : ~44–50% over five steps.

Route 2: Direct Formylation and Fluorination

  • Starting Material : 2-Methylnaphthalene-5-carboxylic acid.

  • Esterification : Convert the carboxylic acid to a methyl ester.

  • Formylation : Vilsmeier-Haack reaction introduces an aldehyde at position 5.

  • Fluorination : DAST replaces the methyl group at position 2 with a difluoromethyl group.

  • Saponification : Remove the ester protecting group.

Yield : ~35–57% over four steps.

Optimization Challenges and Solutions

Impurity Control

  • Trimellitic Acid : Generated during over-oxidation at temperatures >180°C. Mitigated by maintaining reaction temperatures at 155–180°C.

  • Brominated Byproducts : Excessive bromine (molar ratio >0.8 relative to Co/Mn catalysts) increases color-b values (>15), indicating bromine impurities. Optimal Br:Co/Mn ratios of 0.1–0.8 minimize this issue.

Solvent and Residence Time

  • Acetic Acid Solvent : Residence times of 30–120 minutes in semi-continuous reactors balance impurity formation and conversion rates.

  • Air-to-Substrate Ratio : A weight ratio of 15:1 (air:dimethylnaphthalene) reduces 2-formyl-6-naphthoic acid levels to 3,312 ppm while maintaining color-b <10.4.

Comparative Data Tables

Table 1: Impact of Reaction Temperature on Impurity Levels

Temperature (°C)2-Formyl-6-naphthoic Acid (ppm)Trimellitic Acid (ppm)Color-b
1507,8351,20015.38
1654,28298012.92
1803,3121,45010.40

Table 2: DAST Fluorination Efficiency

Starting MaterialProductYield (%)
2-Hydroxymethylnaphthalene2-(Difluoromethyl)naphthalene92
2-Formylnaphthalene2-(Difluoromethyl)naphthalene85

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Difluoromethyl)naphthalene-5-carboxylic acid.

    Reduction: Formation of 2-(Difluoromethyl)naphthalene-5-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The incorporation of fluorine into organic compounds often enhances their biological activity and metabolic stability. Specifically, 2-(Difluoromethyl)naphthalene-5-carboxaldehyde can serve as a valuable building block in the synthesis of novel pharmaceuticals. The difluoromethyl group can increase lipophilicity, thereby improving the compound's ability to penetrate biological membranes and interact with target proteins.

  • Case Study: Antibacterial Activity
    A series of difluoromethyl-substituted compounds were synthesized and evaluated for their antibacterial properties. Research indicated that the difluoromethyl moiety significantly enhanced the activity against Mycobacterium smegmatis, suggesting potential for developing new antibiotics targeting Mycobacterium tuberculosis .
  • Enzyme Inhibition Studies
    Preliminary studies have shown that compounds structurally similar to 2-(Difluoromethyl)naphthalene-5-carboxaldehyde exhibit significant inhibitory effects on specific enzymes. This suggests that further investigations could reveal its potential as an enzyme inhibitor in various therapeutic contexts .

Agrochemical Applications

Fluorinated Agrochemicals
The introduction of fluorine into agrochemicals has been shown to modify their physicochemical properties, enhancing efficacy and selectivity. 2-(Difluoromethyl)naphthalene-5-carboxaldehyde may be explored for its potential in developing new crop protection agents.

  • Case Study: Herbicide Development
    Fluorinated compounds have been linked to improved herbicidal activity due to altered metabolic pathways in target plants. The application of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde in this area could lead to the development of more effective herbicides with reduced environmental impact .

Materials Science

Synthesis of Functional Materials
The unique properties of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde can also be leveraged in materials science, particularly in the synthesis of functionalized polymers and coatings.

  • Case Study: Conductive Polymers
    Research indicates that incorporating difluoromethyl groups into polymer matrices can enhance electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronics .

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryDrug development, enzyme inhibitorsEnhanced antibacterial activity against M. smegmatis
AgrochemicalsCrop protection agentsImproved efficacy and selectivity in herbicides
Materials ScienceFunctionalized polymers, coatingsEnhanced conductivity and stability

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Naphthalene-5-carboxaldehyde

  • Structure : Lacks the difluoromethyl group at position 2.
  • Key Differences: Electron Effects: The absence of fluorine reduces electron-withdrawing effects, decreasing the aldehyde’s electrophilicity and reactivity in nucleophilic additions. Applications: Primarily used as a precursor in organic synthesis, with fewer applications in drug design due to inferior metabolic stability .

2-Methylnaphthalene-5-carboxaldehyde

  • Structure : Substituted with a methyl (-CH₃) group at position 2 instead of -CF₂H.
  • Key Differences: Electronic Profile: The methyl group is electron-donating, creating a less electron-deficient aldehyde group compared to the difluoromethyl analog. Toxicity: Methylated naphthalenes are associated with respiratory and dermal toxicity in occupational settings , but the difluoromethyl variant’s toxicity profile remains less studied.

2-(Trifluoromethyl)naphthalene-5-carboxaldehyde

  • Structure : Features a trifluoromethyl (-CF₃) group at position 2.
  • Key Differences: Electron-Withdrawing Strength: -CF₃ is stronger than -CF₂H, further polarizing the aldehyde group and enhancing reactivity. Synthetic Utility: More challenging to synthesize due to the stability and cost of trifluoromethylation reagents.

2,2-Difluorobenzodioxole-5-carboxaldehyde

  • Structure : Replaces the naphthalene ring with a benzodioxole system.
  • Key Differences: Aromatic System: Benzodioxole is smaller and less lipophilic, reducing π-π stacking interactions in biological targets.

Functional Comparison with Fluorinated Agrochemicals

Several fungicides and herbicides listed in (e.g., boscalid, fluxapyroxad) share structural motifs with 2-(difluoromethyl)naphthalene-5-carboxaldehyde, such as fluorinated aromatic rings. However, key distinctions include:

  • Functional Groups : Agrochemicals often feature amides or esters instead of aldehydes, prioritizing stability over reactivity.
  • Biological Targets : Fungicides like boscalid inhibit mitochondrial complex II, a mode of action less likely for the aldehyde due to its reactive nature.
  • Synthetic Applications : The target compound’s aldehyde group positions it as an intermediate for further derivatization, unlike terminal agrochemical actives.

Physicochemical and Toxicological Data

Property/Parameter 2-(Difluoromethyl)naphthalene-5-carboxaldehyde Naphthalene-5-carboxaldehyde 2-Methylnaphthalene-5-carboxaldehyde
Molecular Weight (g/mol) ~216.18 170.21 184.23
logP (Estimated) 3.2–3.8 2.1–2.5 2.8–3.1
Aldehyde Reactivity High (electron-withdrawing -CF₂H) Moderate Low (electron-donating -CH₃)
Metabolic Stability High (fluorine reduces oxidation) Low Moderate
Toxicity (Inferred) Likely lower than nitro derivatives Limited data Associated with respiratory effects

Biological Activity

2-(Difluoromethyl)naphthalene-5-carboxaldehyde is a naphthalene derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which can significantly influence its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula: C11H8F2O
  • Molecular Weight: 204.18 g/mol
  • IUPAC Name: 2-(Difluoromethyl)naphthalene-5-carboxaldehyde
  • Canonical SMILES: C1=CC=C2C(=C1)C(=CC=C2C=CC(=O)C=C)C(F)(F)C

The biological activity of 2-(difluoromethyl)naphthalene-5-carboxaldehyde is largely attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that 2-(difluoromethyl)naphthalene-5-carboxaldehyde exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties

Several studies have explored the anticancer potential of naphthalene derivatives, including 2-(difluoromethyl)naphthalene-5-carboxaldehyde. For instance, derivatives of naphthalene have been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and others . The compound may disrupt cell cycle progression and promote programmed cell death through intrinsic apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various naphthalene derivatives found that 2-(difluoromethyl)naphthalene-5-carboxaldehyde exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organisms
2-(Difluoromethyl)naphthalene-5-carboxaldehyde32Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of naphthalene derivatives, 2-(difluoromethyl)naphthalene-5-carboxaldehyde demonstrated cytotoxic effects on various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest

Q & A

Q. How can researchers optimize the synthesis of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde for high yield and purity?

Methodological Answer:

  • Use orthogonal experimental design to systematically vary reaction parameters (e.g., temperature, catalyst ratio, solvent polarity) and identify optimal conditions .
  • Employ factorial design to assess interactions between variables, such as fluorination efficiency and aldehyde group stability .
  • Monitor purity via HPLC or GC-MS, focusing on byproduct formation (e.g., difluoromethylation intermediates).

Q. What in vitro and in vivo models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer:

  • In vitro: Use human hepatocyte (e.g., HepG2) or lung cell lines to assess cytotoxicity, oxidative stress, and mitochondrial dysfunction, as naphthalene derivatives often target respiratory and hepatic systems .
  • In vivo: Rodent models (rats/mice) exposed via inhalation or oral routes, with endpoints including body weight changes, histopathology of lung/liver tissues, and biomarker analysis (e.g., glutathione depletion) .

Q. Which analytical techniques are most reliable for characterizing 2-(Difluoromethyl)naphthalene-5-carboxaldehyde and its metabolites?

Methodological Answer:

  • Structural elucidation: NMR (¹H/¹⁹F) and FTIR to confirm difluoromethyl and aldehyde functional groups.
  • Metabolite profiling: LC-HRMS with collision-induced dissociation (CID) to identify phase I/II metabolites (e.g., oxidized aldehydes or glucuronidated derivatives) .

Q. How should researchers design dose-response studies to assess acute and subchronic effects?

Methodological Answer:

  • Follow OECD Guidelines 423 (acute oral toxicity) and 408 (90-day subchronic), with dose ranges determined via preliminary range-finding tests.
  • Include negative controls and at least three dose groups, with endpoints aligned with systemic effects (e.g., respiratory function, hepatic enzyme activity) .

Advanced Research Questions

Q. How can computational models predict the environmental fate and biodegradation pathways of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde?

Methodological Answer:

  • Use molecular dynamics simulations (e.g., COMSOL Multiphysics) to model partitioning coefficients (log Kow, log Koc) and persistence in soil/water systems .
  • Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and potential toxic intermediates .

Q. What strategies resolve contradictions in toxicological data across studies (e.g., conflicting NOAEL/LOAEL values)?

Methodological Answer:

  • Conduct systematic reviews with inclusion criteria (Table B-1, ) to filter studies by exposure route, species, and endpoints .
  • Apply risk-of-bias assessment (Table C-6/C-7, ) to evaluate study reliability, focusing on randomization, blinding, and outcome reporting .
  • Use confidence rating frameworks () to weight high-quality studies (e.g., "High Initial Confidence" for studies with full outcome reporting) .

Q. How can researchers elucidate the metabolic activation pathways of this compound in mammalian systems?

Methodological Answer:

  • Perform isotope-labeling studies (e.g., ¹⁴C or ¹⁹F tracking) to trace metabolite formation in hepatic microsomes.
  • Use CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for oxidative metabolism .

Q. What methodologies integrate multi-omics data (genomics, proteomics) to study long-term exposure effects?

Methodological Answer:

  • Combine RNA-seq data (lung/liver tissues) with proteomic profiling to identify dysregulated pathways (e.g., Nrf2-mediated oxidative stress response) .
  • Apply pathway enrichment analysis (e.g., DAVID, KEGG) to link gene expression changes to phenotypic outcomes (e.g., fibrosis, inflammation) .

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